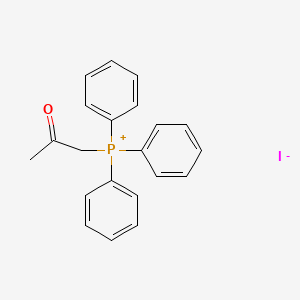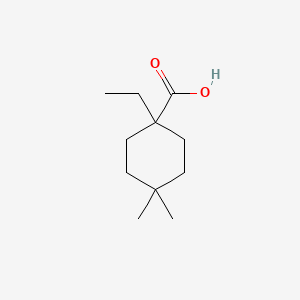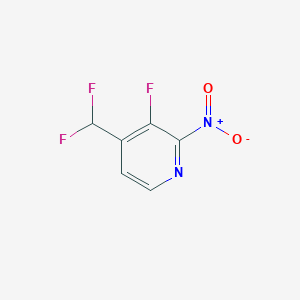
4-(Difluoromethyl)-3-fluoro-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3-fluoro-2-nitropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of both difluoromethyl and nitro groups in its structure imparts unique chemical properties, making it a valuable compound for various applications in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine typically involves the introduction of difluoromethyl and nitro groups onto a pyridine ring. One common method involves the difluoromethylation of a pyridine derivative followed by nitration. The difluoromethylation can be achieved using difluoromethylation reagents such as ClCF₂H or difluorocarbene reagents under specific reaction conditions . The nitration process can be carried out using mixed acids (e.g., nitric acid and sulfuric acid) under controlled temperature and reaction time .
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters such as temperature and residence time . This method is particularly advantageous for large-scale production, reducing waste and improving safety.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-fluoro-2-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-(Difluoromethyl)-3-fluoro-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-fluoro-2-nitropyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with target enzymes, enhancing binding affinity and specificity . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
4-(Difluoromethyl)-3-fluoro-2-nitropyridine can be compared with other fluorinated pyridine derivatives:
4-(Trifluoromethyl)-3-fluoro-2-nitropyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
4-(Difluoromethyl)-3-chloro-2-nitropyridine: Contains a chlorine atom instead of a fluorine atom, affecting its reactivity and applications.
4-(Difluoromethyl)-3-fluoro-2-aminopyridine: The nitro group is replaced with an amino group, resulting in different biological activities and applications
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C6H3F3N2O2 |
|---|---|
Molecular Weight |
192.10 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-fluoro-2-nitropyridine |
InChI |
InChI=1S/C6H3F3N2O2/c7-4-3(5(8)9)1-2-10-6(4)11(12)13/h1-2,5H |
InChI Key |
ICGJZQDDFQDVGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)
![(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B15251911.png)
amine](/img/structure/B15251920.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)
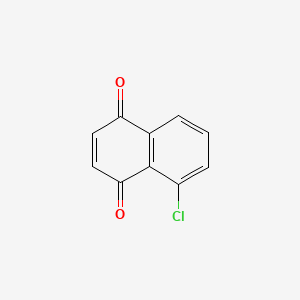

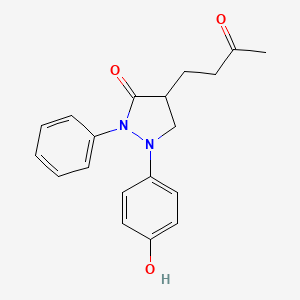
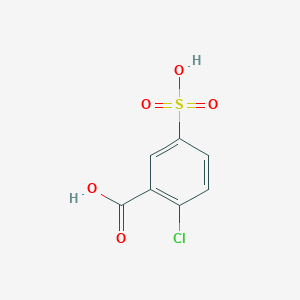
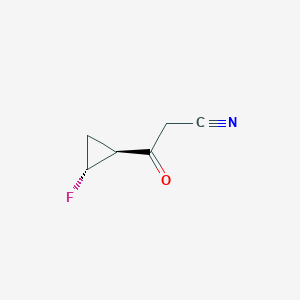

![2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)
